molecular formula C13H10N2O2 B1604427 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 929000-87-3

1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1604427
CAS RN: 929000-87-3
M. Wt: 226.23 g/mol
InChI Key: BEDGQGYVNVJQLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum as a whole-cell biocatalyst has been studied . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of 1-Propanone, 1- (4-methoxyphenyl)- was provided by the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone to investigate the percent conversion and enantiomeric excess .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .

Scientific Research Applications

Chemical Properties and Interactions

  • Dihydropyridine derivatives, including 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been synthesized and characterized, with a focus on their densities, viscosities, and ultrasonic velocities in dimethyl sulfoxide. These properties give insight into solute-solvent and solute-solute interactions, aiding in understanding their structural behavior (Baluja & Talaviya, 2016).

Structural and Spectroscopic Analysis

  • Pyridine derivatives, including variations of this compound, have been synthesized and analyzed using X-ray diffraction and spectroscopy. These studies provide insights into their structural features and optical properties, contributing to the understanding of their potential applications in various fields (Cetina et al., 2010).

Synthesis and Characterization

  • Novel derivatives of this compound have been synthesized using 1,3-diketone as a synthon. These compounds were characterized using IR, Mass, and NMR spectroscopy, showcasing their potential for further scientific research and applications (Khunt et al., 2014).

Crystal Structure Determination

  • The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined. This study contributes to the broader understanding of the crystallographic characteristics of dihydropyridine derivatives (Ganapathy et al., 2015).

Corrosion Inhibition

  • A new derivative of 1,2-dihydropyridine-3-carbonitrile has been synthesized and tested as a corrosion inhibitor on mild steel in acidic media. This highlights its potential application in industrial and engineering contexts (Ibraheem, 2019).

Spectroscopic Characterization and Pharmaceutical Studies

  • Novel heterocyclic azo dyes derived from sulfamethoxazole and compounds including 1,2-dihydropyridine-3-carbonitrile were synthesized and characterized. These compounds were also evaluated for their microbial and anti-tubercular activities, demonstrating potential pharmaceutical applications (Mallikarjuna & Keshavayya, 2020).

Mechanism of Action

While the mechanism of action for the specific compound is not available, similar compounds like 4-Methoxyamphetamine act as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” are not available, a study on a similar compound, (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazono)methyl)-1H-pyrazol-3-yl)-1H-pyrazole, suggests that it involves several techniques or approaches, provides an outlook for future research directions, and describes possible research applications .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-17-12-6-4-11(5-7-12)15-8-2-3-10(9-14)13(15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDGQGYVNVJQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650393
Record name 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929000-87-3
Record name 1-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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